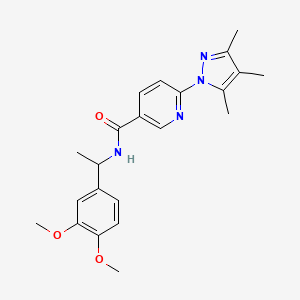

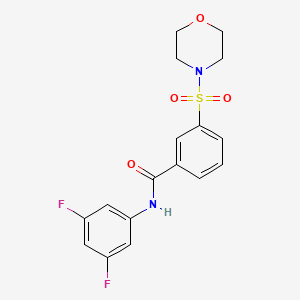

![molecular formula C10H15NO B2928068 Methyl[2-(3-methylphenoxy)ethyl]amine CAS No. 200350-18-1](/img/structure/B2928068.png)

Methyl[2-(3-methylphenoxy)ethyl]amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl[2-(3-methylphenoxy)ethyl]amine” is an organic compound that falls under the category of amines. Amines are derivatives of ammonia, in which one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .

Synthesis Analysis

The synthesis of amines like “Methyl[2-(3-methylphenoxy)ethyl]amine” can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves the S N 2 reactions of alkyl halides with ammonia and other amines . The Gabriel synthesis, which involves the alkylation of potassium phthalimide followed by hydrolysis of the N ‑alkyl phthalimide, is also used . Reductive amination of aldehydes or ketones is another common method .Molecular Structure Analysis

The molecular structure of “Methyl[2-(3-methylphenoxy)ethyl]amine” can be represented by the IUPAC name N-methyl-2-(2-methylphenoxy)ethanamine. The Inchi Code for this compound is 1S/C10H15NO/c1-9-5-3-4-6-10(9)12-8-7-11-2/h3-6,11H,7-8H2,1-2H3 .Chemical Reactions Analysis

The chemical reactions involving amines like “Methyl[2-(3-methylphenoxy)ethyl]amine” are diverse. Amines can undergo reactions such as alkylation, acylation, and sulfonation . They can also participate in oxidation reactions .Physical And Chemical Properties Analysis

Amines are generally high-boiling liquids or solids that are combustible but not extremely flammable at room temperature . The physical and chemical properties of a specific amine like “Methyl[2-(3-methylphenoxy)ethyl]amine” would depend on its specific structure.科学的研究の応用

Corrosion Inhibition

One significant application of amine derivatives in scientific research is their use as corrosion inhibitors for metals. For instance, a study on the corrosion inhibition performances of four amine derivative compounds on mild steel in HCl medium was conducted. These compounds were synthesized and analyzed using various spectroscopic analyses. Their inhibition efficiency was found to vary with concentration and was influenced by the substitution of different groups on the aromatic ring. Molecular dynamics simulations suggested a strong interaction between the inhibitors and the mild steel surface, highlighting their potential as effective corrosion inhibitors (Boughoues et al., 2020).

Organic Synthesis and Catalysis

Amine derivatives also play a critical role in organic synthesis and catalysis. For example, the phosphine-catalyzed [4 + 2] annulation reaction was used to synthesize highly functionalized tetrahydropyridines from ethyl 2-methyl-2,3-butadienoate and N-tosylimines. This process demonstrates the utility of amine derivatives in facilitating complex chemical transformations with high regioselectivity and excellent yields, contributing to advancements in the synthesis of nitrogen-containing heterocycles (Zhu et al., 2003).

Materials Science and Photostability

The photooxidative behavior of polybenzoxazines, derived from various amines, upon UV radiation exposure, was explored to understand the role of amine derivatives in enhancing material photostability. The study found that the degree of photooxidative degradation varied with the type of amine used, suggesting the importance of selecting appropriate amine derivatives for the development of UV-resistant materials (Macko & Ishida, 2001).

Polymer Science

Amine derivatives have been investigated for their impact on the properties of polymers. Research into polyphenols derived from 4-fluorobenzaldehyde examined how the introduction of an electron-donating methyl group affects various physical properties of the resulting polymers. This work contributes to the understanding of how structural modifications in amine derivatives can influence the thermal stability, optical properties, and conductivity of polymeric materials (Kaya et al., 2012).

作用機序

Target of Action

Methyl[2-(3-methylphenoxy)ethyl]amine is a complex organic compound that belongs to the class of amines Amines in general are known to interact with various proteins and receptors in the body, influencing physiological processes .

Mode of Action

Amines are known to act as nucleophiles in many reactions . They can react with carbonyl compounds to form imines and enamines . The nitrogen atom in the amine can donate a pair of electrons to form a new bond, resulting in these products .

Biochemical Pathways

For instance, they are involved in the synthesis of many biomolecules, including proteins and nucleic acids . They can also participate in the methionine metabolism and the activated methyl cycle .

Pharmacokinetics

The pharmacokinetic properties of amines can vary widely depending on their structure and the presence of functional groups .

Result of Action

The actions of amines can lead to various physiological effects, depending on their specific targets and the nature of their interactions .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical substance and the necessary safety precautions. For example, a similar compound, N-Ethylmethylamine, is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a highly flammable liquid and vapor that causes severe skin burns and eye damage, and is harmful if swallowed, in contact with skin, or if inhaled .

将来の方向性

The future directions in the study and application of amines like “Methyl[2-(3-methylphenoxy)ethyl]amine” are vast. In medicinal chemistry, there is ongoing research into the synthesis and pharmacological activities of amines and their derivatives as potential therapeutic candidates . This opens up opportunities for the design of new derivatives that could enhance the quality of life .

特性

IUPAC Name |

N-methyl-2-(3-methylphenoxy)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-9-4-3-5-10(8-9)12-7-6-11-2/h3-5,8,11H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRAUDTDSROSIAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCNC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,6-dimethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2927985.png)

![N-(1-Cyanocyclohexyl)-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2927986.png)

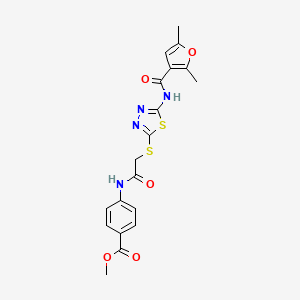

![6-methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2927987.png)

![2-(2H-1,3-benzodioxol-5-yl)-5-[(2-chloro-6-fluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2927996.png)

![2,4-Dihydro-6H-furo[3,4-c]pyrazol-6-one hydrochloride](/img/structure/B2927997.png)

![N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2928004.png)

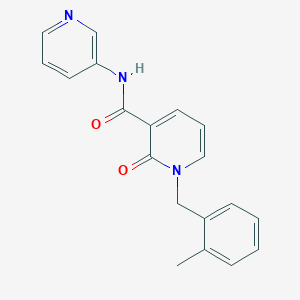

![N-(3,4-dichlorophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2928005.png)

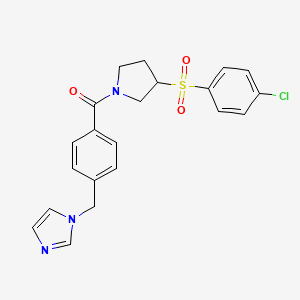

![2-(3-chlorobenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2928006.png)